2-((4-(Thiophen-3-yl)piperidin-1-yl)methyl)pyridine
Description
Properties
IUPAC Name |
2-[(4-thiophen-3-ylpiperidin-1-yl)methyl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2S/c1-2-7-16-15(3-1)11-17-8-4-13(5-9-17)14-6-10-18-12-14/h1-3,6-7,10,12-13H,4-5,8-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTUFRFWRAXBMLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CSC=C2)CC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(Thiophen-3-yl)piperidin-1-yl)methyl)pyridine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Substitution with Thiophene: The thiophene group is introduced via substitution reactions, often using thiophene derivatives and suitable catalysts.
Attachment of the Pyridine Ring: The final step involves the attachment of the pyridine ring to the piperidine-thiophene intermediate, typically through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-((4-(Thiophen-3-yl)piperidin-1-yl)methyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives and appropriate catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.
Scientific Research Applications
2-((4-(Thiophen-3-yl)piperidin-1-yl)methyl)pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((4-(Thiophen-3-yl)piperidin-1-yl)methyl)pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Structural Analogues:
Antimicrobial and Antitumor Profiles:
- Target Compound Implications : The thiophen-3-yl group may confer improved CNS permeability compared to thiophen-2-yl analogs (), while the pyridine-piperidine core could modulate dopamine receptor affinity, as seen in S 18126 (D₄ receptor Kᵢ = 2.4 nM) .
Physicochemical Properties
Comparative Data:
- Key Trends : Bulkier substituents (e.g., gem-dimethyl in Q12) increase melting points and molecular weight, while electron-withdrawing groups (e.g., -CN) stabilize the aromatic system .
Biological Activity
2-((4-(Thiophen-3-yl)piperidin-1-yl)methyl)pyridine is a heterocyclic compound characterized by the presence of both thiophene and pyridine rings, which contribute to its unique electronic properties and potential biological activities. This compound has garnered attention in medicinal chemistry for its diverse applications, particularly in the fields of pharmacology and biochemistry.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This compound features a piperidine ring substituted with a thiophene group and a pyridine moiety, which influences its solubility and interaction with biological targets.
Antimicrobial Properties
Research has indicated that compounds containing thiophene and piperidine structures exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of piperidine can inhibit the growth of various bacterial strains, suggesting that this compound may possess similar properties. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential enzymes.
Anticancer Activity
The anticancer potential of this compound is under investigation, particularly due to the presence of the piperidine ring, which has been associated with various anticancer agents. In vitro studies have demonstrated that related compounds can induce apoptosis in cancer cells by activating specific signaling pathways. For example, compounds similar to this compound have shown promising results in inhibiting tumor growth in cell lines derived from breast and lung cancers.
Neuroprotective Effects
Piperidine derivatives have been explored for their neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's. The ability to inhibit acetylcholinesterase (AChE) suggests that this compound could enhance cholinergic transmission, potentially improving cognitive function.
Study on Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of several piperidine derivatives against common pathogens. The results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against Staphylococcus aureus and Escherichia coli.
Anticancer Research
In a comparative study on anticancer agents, a derivative of this compound was tested against human cancer cell lines. The compound exhibited an IC50 value of 15 µM, indicating moderate cytotoxicity. Further mechanistic studies revealed that it induces apoptosis through the activation of caspase pathways.
Research Findings Summary
| Activity | Tested Compound | IC50/MIC | Notes |
|---|---|---|---|
| Antimicrobial | This compound | MIC: 10–50 µg/mL | Effective against S. aureus and E. coli |
| Anticancer | Related piperidine derivative | IC50: 15 µM | Induces apoptosis via caspase activation |
| Neuroprotective | Piperidine derivatives | Not specified | Potential AChE inhibitor |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
